

Europium-154: A Technical Guide to its Decay Data and Nuclear Data Sheets

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Europium-154*

Cat. No.: *B1207240*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Europium-154 (^{154}Eu) is a synthetic radioisotope of europium with a significant half-life, making it a nuclide of interest in various scientific and industrial applications, including its use as a calibration source for gamma-ray spectrometers. A thorough understanding of its decay characteristics is crucial for its application and for radiological safety. This technical guide provides a comprehensive overview of the decay data of ^{154}Eu , compiled from evaluated nuclear data sheets.

Nuclear Properties and Decay Characteristics

Europium-154 has a half-life of approximately 8.593 years. It primarily undergoes two modes of decay: beta-minus (β^-) decay to Gadolinium-154 (^{154}Gd) and electron capture (EC) to Samarium-154 (^{154}Sm).^{[1][2][3]} The dominant decay mode is β^- decay, with a branching ratio of approximately 99.98%, while electron capture accounts for the remaining 0.02%.^[2]

Table 1: General Nuclear Properties of **Europium-154**

Property	Value
Half-life	8.593 years
Decay Modes	β^- decay, Electron Capture [1] [2] [3]
β^- Decay Branching Ratio	~99.98% [2]
Electron Capture Branching Ratio	~0.02% [2]
Q-value (β^- decay)	1968.4 keV [1]
Q-value (Electron Capture)	717.3 keV [1]
Daughter Isotope (β^- decay)	¹⁵⁴ Gd [1]
Daughter Isotope (EC)	¹⁵⁴ Sm [1]

Decay Data

The decay of ¹⁵⁴Eu to its daughter nuclei results in the emission of beta particles and a complex spectrum of gamma rays. The following tables summarize the most prominent emissions.

Beta-Minus (β^-) Decay Data

The β^- decay of ¹⁵⁴Eu populates various excited states of ¹⁵⁴Gd. The subsequent de-excitation of these levels results in the emission of gamma rays.

Table 2: Major Beta-Minus (β^-) Transitions of **Europium-154**

Maximum Energy (keV)	Average Energy (keV)	Transition Probability (%)
248.8	-	28.32
351.3	101.4	1.78
307.5	-	0.849
437.1	-	0.330
322.6	-	0.148

Note: Data extracted from various sources and represents the most intense transitions.

Gamma-Ray (γ) Emission Data

The de-excitation of the daughter nuclei, primarily ^{154}Gd , produces a characteristic gamma-ray spectrum. These well-defined gamma-ray energies and intensities make ^{154}Eu a suitable calibration source.

Table 3: Prominent Gamma-Ray Emissions from the Decay of **Europium-154**

Energy (keV)	Intensity (%)
123.07	40.41
247.93	6.91
723.30	20.06
873.19	12.20
996.26	10.53
1004.72	17.91
1274.43	34.83
1596.50	-

Note: Intensities are given as per 100 decays of ^{154}Eu .

Experimental Protocols for Decay Data Measurement

The precise measurement of ^{154}Eu decay data involves sophisticated experimental techniques. The primary methods employed are gamma-ray spectroscopy and beta spectroscopy, often in coincidence arrangements to elucidate complex decay schemes.

Gamma-Ray Spectroscopy

Methodology: High-purity germanium (HPGe) detectors are the standard for measuring the energies and intensities of gamma rays emitted from ^{154}Eu . These detectors offer excellent energy resolution, allowing for the separation of closely spaced gamma-ray peaks.

- Detector Setup: An array of Compton-suppressed HPGe detectors is often used to improve the peak-to-total ratio in the measured spectra, reducing the background from Compton scattering events.[\[4\]](#)
- Energy and Efficiency Calibration: The energy and efficiency of the detector system are calibrated using standard radioactive sources with well-known gamma-ray energies and intensities.
- Data Acquisition: The signals from the detectors are processed by a multi-channel analyzer to generate a gamma-ray energy spectrum.
- Data Analysis: The resulting spectrum is analyzed to identify the photopeaks corresponding to the gamma rays from ^{154}Eu . The area of each peak is proportional to the intensity of the corresponding gamma ray.

Beta Spectroscopy

Methodology: Magnetic spectrometers or solid-state silicon detectors are used to measure the energy distribution of the beta particles.

- Source Preparation: A thin, uniform source of ^{154}Eu is prepared to minimize energy loss of the beta particles within the source material.
- Measurement: The beta particles are guided by a magnetic field in a magnetic spectrometer or directly detected in a silicon detector.
- Data Analysis: The resulting beta spectrum is analyzed to determine the endpoint energies and intensities of the different beta branches.

Coincidence Spectroscopy

Methodology: Coincidence spectroscopy is a powerful technique used to establish the relationships between different radiations emitted in a decay cascade.[\[5\]](#)[\[6\]](#)[\[7\]](#) For ^{154}Eu ,

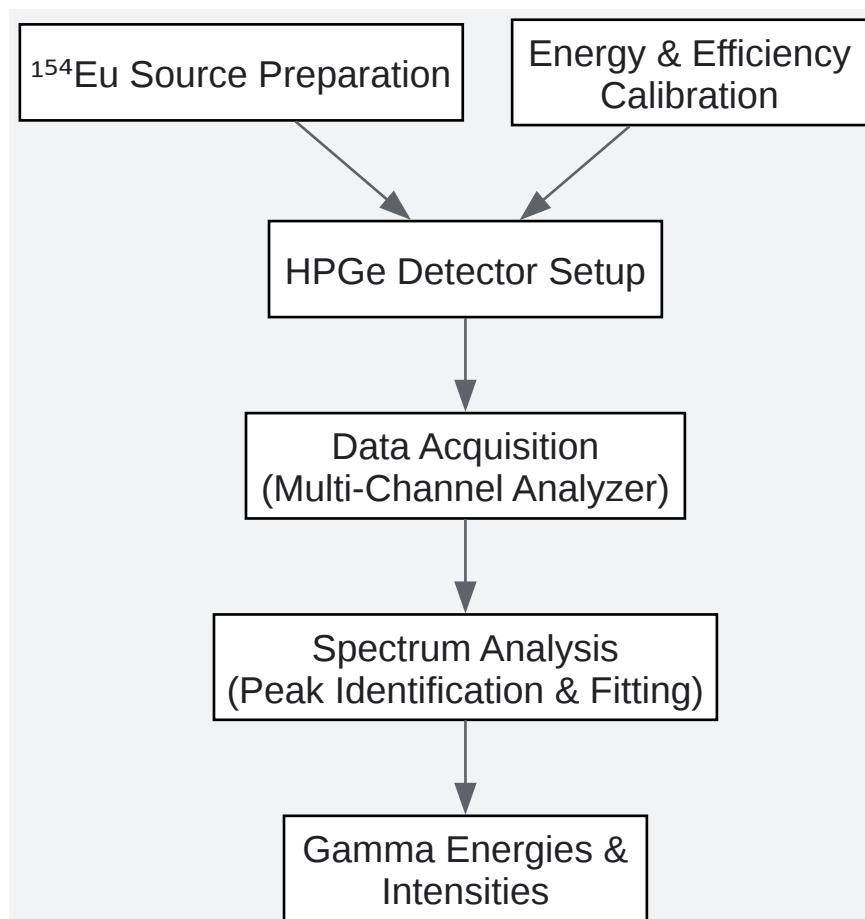

gamma-gamma coincidence measurements are crucial for constructing and verifying the decay scheme.[4]

- Experimental Setup: This technique typically involves two or more detectors (e.g., HPGe detectors) positioned around the radioactive source.
- Data Acquisition: An electronic circuit is used to record events that occur within a very short time window in multiple detectors simultaneously.
- Data Analysis: By analyzing the coincident events, researchers can determine which gamma rays are emitted in cascade, providing valuable information about the energy levels of the daughter nucleus.

Visualizations

Europium-154 Decay Scheme

The following diagram illustrates the simplified decay scheme of ^{154}Eu , showing the main decay paths to ^{154}Gd and ^{154}Sm .



[Click to download full resolution via product page](#)

Caption: Simplified decay scheme of **Europium-154**.

Experimental Workflow for Gamma Spectroscopy

This diagram outlines the typical workflow for measuring the gamma-ray spectrum of a radioactive source like ^{154}Eu .

[Click to download full resolution via product page](#)

Caption: Typical workflow for gamma-ray spectroscopy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. lnhb.fr [lnhb.fr]
- 2. atom.kaeri.re.kr [atom.kaeri.re.kr]

- 3. Europium-154 - isotopic data and properties [chemlin.org]
- 4. researchgate.net [researchgate.net]
- 5. diva-portal.org [diva-portal.org]
- 6. COINCIDENCE MEASUREMENTS IN NUCLEAR DECAY SCHEME STUDIES (Thesis/Dissertation) | OSTI.GOV [osti.gov]
- 7. mirion.com [mirion.com]
- To cite this document: BenchChem. [Europium-154: A Technical Guide to its Decay Data and Nuclear Data Sheets]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1207240#europium-154-decay-data-and-nuclear-data-sheets\]](https://www.benchchem.com/product/b1207240#europium-154-decay-data-and-nuclear-data-sheets)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com